Clarithromycin lactobionate

Pharmacokinetics Bioavailability Intravenous Reference Standard

Researchers requiring intravenous macrolide formulations face the fundamental challenge of clarithromycin base's poor aqueous solubility. Clarithromycin lactobionate directly solves this by providing a pharmacopeial-grade salt with validated 50 mg/mL reconstitution capability and 24-month stability. - 100% bioavailability reference standard for oral formulation validation (absolute oral F = 52-55%). - Validated chiral selector for enantiomeric separation in CE; superior in vitro comparator vs. erythromycin lactobionate. - 739.5 mg salt ≡ 500 mg clarithromycin base; ≥98% purity; soluble in water, slightly soluble in MeOH/EtOH.

Molecular Formula C50H89NO24
Molecular Weight 1106.2 g/mol
CAS No. 135326-55-5
Cat. No. B157967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClarithromycin lactobionate
CAS135326-55-5
SynonymsCLARITHROMYCIN LACTOBIONATE
Molecular FormulaC50H89NO24
Molecular Weight1106.2 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O
InChIInChI=1S/C38H69NO13.C12H22O12/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3;3-10,12-20H,1-2H2,(H,21,22)/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m11/s1
InChIKeyRWVXTLPOSMQGRC-BDHJQFRQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clarithromycin Lactobionate Overview


Clarithromycin lactobionate (CAS 135326-55-5) is a semi-synthetic macrolide antibiotic salt formed by combining clarithromycin base with lactobionic acid [1]. With a molecular formula of C₃₈H₆₉NO₁₃·C₁₂H₂₂O₁₂ and a molecular weight of 1106.25 g/mol, this white to off-white crystalline powder is specifically designed to enable parenteral administration by conferring aqueous solubility to the otherwise poorly water-soluble clarithromycin base . It serves as the active pharmaceutical ingredient in commercial intravenous infusion products, where 739.5 mg of clarithromycin lactobionate corresponds to 500 mg of clarithromycin [2].

Non-Interchangeability of Clarithromycin Lactobionate


Generic substitution between clarithromycin lactobionate and clarithromycin base or alternative macrolide salts is not scientifically valid. The lactobionate salt form is the prerequisite for intravenous administration of clarithromycin; the free base lacks sufficient aqueous solubility to be formulated as an injectable solution . Solubility testing has demonstrated that lactobionic acid is the most effective counterion for increasing clarithromycin solubility among evaluated solubilizing agents, enabling the preparation of parenteral formulations with 24-month shelf-life stability [1]. Furthermore, different macrolide salts exhibit distinct pharmacodynamic and pharmacokinetic profiles—clarithromycin demonstrates a mean absolute oral bioavailability of 52-55% compared with the intravenous lactobionate reference, whereas alternative macrolides such as erythromycin and azithromycin possess different tissue penetration characteristics and dosing schedules [2].

Clarithromycin Lactobionate Differentiation Evidence


Intravenous Reference Standard for Bioavailability

Clarithromycin lactobionate administered intravenously served as the reference standard for determining absolute oral bioavailability of clarithromycin tablet formulations. In a three-way, randomized, single-dose crossover study with 22 healthy volunteers, the absolute oral bioavailability was quantified at 52% and 55% for two oral tablet formulations, calculated against the intravenous lactobionate salt reference [1]. This establishes clarithromycin lactobionate as the benchmark comparator for assessing systemic exposure and first-pass metabolism of oral clarithromycin products.

Pharmacokinetics Bioavailability Intravenous Reference Standard

Aqueous Solubility Advantage Over Free Base

Solubility testing demonstrated that lactobionic acid was the most effective counterion for increasing clarithromycin solubility among evaluated solubilizing agents, including nonionic surfactants such as Cremophor and Myrj 52 [1]. The lactobionate salt formation enables preparation of intravenous solutions at a reconstituted concentration of 50 mg/mL, which is not achievable with clarithromycin base due to its inherent poor aqueous solubility . Formulations prepared with clarithromycin lactobionate demonstrated shelf-life stability equivalent to 24 months [1].

Solubility Formulation Science Parenteral Drug Delivery

Antibacterial Activity Comparison vs Erythromycin

A comparative study evaluating clarithromycin for injection against erythromycin lactobionate for injection demonstrated significantly superior antibacterial activity. Against 260 clinically isolated pathogenic bacteria, clarithromycin for injection exhibited MBC concentrations 4-16 times higher than its MIC values, establishing its classification as a bacteriostatic agent [1]. The study concluded that imported clarithromycin for injection showed 'much better in vitro and in vivo antibacterial activity than erythromycin lactobionate for injection' against Staphylococcus aureus, Streptococcus species, and Haemophilus influenzae in murine infection models, with ED₅₀ values calculated with 95% confidence limits [1].

Antimicrobial Activity MIC/MBC In Vivo Efficacy

Pharmacokinetic Advantages Over Erythromycin

Clarithromycin demonstrates multiple pharmacokinetic advantages over erythromycin attributable to its structural modification—methylation of the hydroxyl group at position 6 on the lactone ring [1]. Quantitative advantages include: oral bioavailability of 52-55% (increased relative to erythromycin); mean maximum plasma concentrations of 1.01-1.52 mg/L after multiple 250 mg doses and 2.41-2.85 mg/L after multiple 500 mg doses; and an elimination half-life of 3.3-4.9 hours enabling twice-daily rather than four-times-daily dosing [1]. Additionally, clarithromycin achieves extensive diffusion into epithelial lining fluid and alveolar macrophages, the primary sites of extracellular and intracellular respiratory tract pathogens, respectively [1].

Pharmacokinetics Macrolide Comparison Clinical Pharmacology

Novel Chiral Selector in Capillary Electrophoresis

Clarithromycin lactobionate was investigated and validated as a novel chiral selector in capillary electrophoresis for enantiomeric separation of basic drugs—an application not reported for clarithromycin base or other macrolide salts [1]. The compound was evaluated in combination with four neutral cyclodextrin derivatives (glucose-β-cyclodextrin, hydroxyethyl-β-cyclodextrin, methyl-β-cyclodextrin, and hydroxypropyl-β-cyclodextrin) and demonstrated effective enantioseparation capability for several basic drug analytes [2]. This application represents a unique functional differentiation of the lactobionate salt form that is distinct from its antimicrobial utility.

Chiral Separation Capillary Electrophoresis Analytical Chemistry

Clarithromycin Lactobionate Application Scenarios


Intravenous Pharmacokinetic Reference Standard

Clarithromycin lactobionate administered intravenously serves as the 100% bioavailability reference standard for calculating absolute oral bioavailability of clarithromycin formulations. This application is supported by a three-way randomized crossover study in healthy volunteers where the intravenous lactobionate salt enabled quantification of 52-55% absolute oral bioavailability [1]. Procurement for this scenario is indicated when developing or validating oral clarithromycin formulations requiring regulatory-grade bioavailability assessment.

Parenteral Formulation Development

The lactobionate salt form is essential for any research involving intravenous clarithromycin formulations. Solubility studies confirm lactobionic acid as the most effective solubilizing agent for clarithromycin, enabling reconstitution to 50 mg/mL with 24-month formulation stability [1]. This application is validated by commercial intravenous infusion products where 739.5 mg clarithromycin lactobionate delivers 500 mg clarithromycin [2].

Comparative Antimicrobial Efficacy Studies

For studies comparing macrolide antibiotic efficacy, clarithromycin lactobionate provides a quantifiably superior comparator against erythromycin lactobionate. Evidence from 260 clinical isolates demonstrates that clarithromycin exhibits 'much better' in vitro and in vivo antibacterial activity, with MBC/MIC ratios of 4-16 and protective efficacy in murine infection models against S. aureus, Streptococcus spp., and H. influenzae [1].

Chiral Selector for Enantiomeric Separation

Clarithromycin lactobionate has been validated as a novel chiral selector for enantiomeric separation of basic drugs in capillary electrophoresis, particularly when employed in dual selector systems with cyclodextrin derivatives [1]. This application represents a non-antimicrobial use case supported by published analytical methodology and is appropriate for analytical chemistry laboratories developing enantioselective separation methods.

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